molecular formula C9H9BrN2O B13346003 (6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol

(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol

Cat. No.: B13346003
M. Wt: 241.08 g/mol
InChI Key: BEWRSGZQWNNIGX-UHFFFAOYSA-N
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Description

(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyrrolopyridine derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a hydroxymethyl group at the 3rd position of the pyrrolopyridine ring

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

(6-bromo-1-methylpyrrolo[3,2-b]pyridin-3-yl)methanol

InChI

InChI=1S/C9H9BrN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-4,13H,5H2,1H3

InChI Key

BEWRSGZQWNNIGX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=N2)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for (6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of (6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. One of the primary targets is the fibroblast growth factor receptor (FGFR). The compound binds to the ATP-binding site of FGFR, inhibiting its kinase activity and preventing downstream signaling . This inhibition leads to the suppression of cell proliferation, migration, and invasion, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group at the 3rd position, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry. Additionally, its ability to inhibit FGFR signaling pathways distinguishes it from other similar compounds and highlights its potential as a therapeutic agent .

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